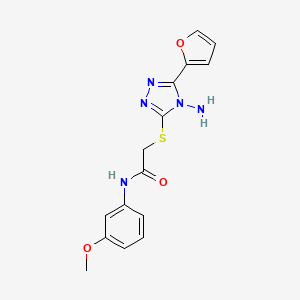

2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-methoxyphenyl)acetamide

Description

This compound belongs to the 1,2,4-triazole-derived acetamide class, characterized by a triazole core substituted with an amino group (4-position) and a furan-2-yl moiety (5-position). A thioether linkage connects the triazole to an acetamide group, which is further substituted with a 3-methoxyphenyl ring.

Properties

IUPAC Name |

2-[[4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N5O3S/c1-22-11-5-2-4-10(8-11)17-13(21)9-24-15-19-18-14(20(15)16)12-6-3-7-23-12/h2-8H,9,16H2,1H3,(H,17,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDTBMZRXIBALLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-methoxyphenyl)acetamide is a member of the triazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Antimicrobial Activity

-

Antibacterial Properties :

- Compounds containing the 1,2,4-triazole scaffold have demonstrated potent antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative species. For instance, derivatives of triazole have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MICs) ranging from 0.046 to 3.11 µM .

- The presence of specific substituents on the triazole ring significantly influences antibacterial efficacy. For example, phenyl groups at certain positions enhance activity, while electron-donating groups like hydroxyl (-OH) further improve potency .

-

Antifungal and Antiviral Activities :

- Triazole derivatives are also recognized for their antifungal properties, particularly as inhibitors of fungal cytochrome P450 enzymes involved in ergosterol biosynthesis. This mechanism is crucial for the treatment of fungal infections .

- Additionally, some triazole compounds exhibit antiviral properties against viruses such as HIV and hepatitis C .

Anticancer Activity

The anticancer potential of triazole derivatives has been extensively studied. For instance:

- Certain triazole compounds have shown IC50 values below 1 µg/mL against various cancer cell lines, indicating strong cytotoxic effects .

- Structure-activity relationship studies reveal that modifications on the phenyl ring and the introduction of electronegative groups can enhance anticancer activity significantly .

Anti-inflammatory and Analgesic Effects

Research indicates that some triazole derivatives possess anti-inflammatory and analgesic properties. These effects are attributed to their ability to inhibit key inflammatory pathways and reduce pain responses in animal models .

Structure-Activity Relationship (SAR)

Understanding the SAR of This compound is crucial for optimizing its biological activity:

| Position | Substituent Type | Effect on Activity |

|---|---|---|

| C-3 | Phenyl | Increases antibacterial potency |

| N-4 | Alkyl Chain | Longer chains reduce activity |

| 5-position | Electron-donating groups | Enhance anticancer activity |

The modifications at these positions can lead to significant variations in biological efficacy, emphasizing the importance of careful design in drug development.

Study 1: Antibacterial Efficacy

A study evaluated a series of triazole-thioether hybrids against various bacterial strains. The results indicated that compounds with a furan moiety exhibited superior antibacterial activity compared to those without it. The best-performing compound had an MIC comparable to standard antibiotics like vancomycin .

Study 2: Anticancer Screening

In a comparative analysis of several triazole derivatives against cancer cell lines, one compound demonstrated an IC50 value lower than that of doxorubicin in both A-431 and Jurkat cells. This compound's structural features were identified as critical for its high cytotoxicity .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below compares the target compound with key analogs:

*Molecular weight calculated based on formula C₁₇H₁₆N₄O₃S.

Key Observations:

- Substituent Effects on Bioactivity: Triazole Modifications: The amino group in the target compound may enhance hydrogen bonding compared to ethyl (e.g., VUAA1) or allyl substituents (e.g., : 573931-16-5). This could improve binding to polar targets like enzymes or receptors . Heterocyclic Moieties: The furan-2-yl group in the target compound may engage in weaker π-π stacking compared to pyridinyl groups in VUAA1 and OLC15, which are critical for Orco activation/antagonism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.